molecular formula C17H13NO3 B7534476 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline

2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline

Cat. No. B7534476
M. Wt: 279.29 g/mol
InChI Key: DHWHABPJYUVXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that contains a benzodioxole group, which gives it unique properties that make it useful in several scientific applications.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline is not yet fully understood. However, it is believed to act by inhibiting the activity of various enzymes, as mentioned earlier. The benzodioxole group of the compound is thought to play a crucial role in its inhibitory activity by interacting with the active site of the enzymes.
Biochemical and Physiological Effects:
2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant activity, which helps in reducing oxidative stress in cells. Moreover, it has been found to exhibit anti-inflammatory activity, which makes it useful in the treatment of various inflammatory diseases. Additionally, it has been found to possess antitumor activity, which makes it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline in lab experiments include its high yield and purity, its unique properties, and its potential applications in various scientific fields. However, the limitations of using this compound include its relatively high cost, the need for specialized equipment and expertise for its synthesis, and the lack of information about its toxicity and safety.

Future Directions

Several future directions can be explored to further investigate the potential applications of 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline. These include:
1. Investigation of the compound's toxicity and safety profile in vivo and in vitro.
2. Exploration of the compound's potential applications in drug discovery and development.
3. Investigation of the compound's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Investigation of the compound's potential applications in agriculture, including as a pesticide or herbicide.
5. Development of new synthesis methods for the compound to reduce its cost and increase its accessibility.
Conclusion:
In conclusion, 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties and biological activities make it a potential candidate for drug discovery and development, as well as for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline involves the reaction of 4-methylquinoline with 1,3-benzodioxole-5-carboxylic acid in the presence of a catalyst such as trifluoroacetic acid. The reaction proceeds through a series of steps, including esterification and cyclization, to yield the final product. The yield of this synthesis method is relatively high, and the purity of the compound can be easily achieved through recrystallization.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yloxy)-4-methylquinoline has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess several biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. Moreover, it has been found to exhibit a significant inhibitory effect on the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-8-17(18-14-5-3-2-4-13(11)14)21-12-6-7-15-16(9-12)20-10-19-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWHABPJYUVXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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